Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-
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Overview
Description
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- typically involves the reaction of 4-hydroxybenzaldehyde with 1-ethylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, contributing to its antioxidant properties. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but without the ethyl group on the imidazole ring.
1-(4-Hydroxyphenyl)imidazole: Another similar compound with slight structural variations.
Uniqueness
Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
74730-76-0 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(3-ethylimidazol-4-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-2-13-8-12-7-11(13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3 |
InChI Key |
KFIYWNWBURUMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
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